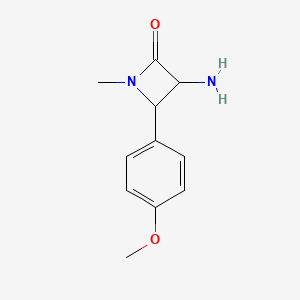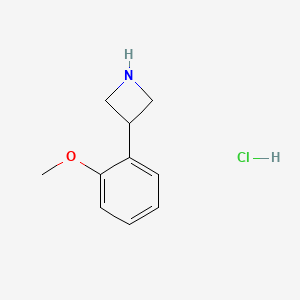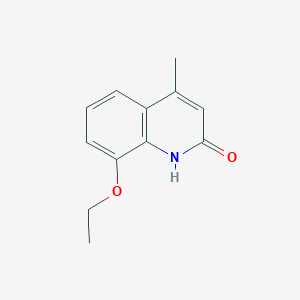
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2. This compound is part of the pyridine family, which is known for its aromatic properties and significant role in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate typically involves the reaction of 2-chloro-3-amino-4-methylpyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced amines .
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to the modulation of cellular processes, making it a valuable compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-methylpyridine-2-carboxylate
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- 3-Amino-2-chloro-4-methylpyridine
Uniqueness
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups in the pyridine ring allows for versatile chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-5(9)3-6(10)11-7(4)8(12)13-2/h3H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
HLTKYOWHSBHXRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1Cl)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)




![4-(Imidazo[1,2-A]pyridin-7-YL)morpholine](/img/structure/B11898778.png)






